Position-Dependent Tumor-Initiating Activity: 2-Methyl vs. 11-Methyl and 1-Methyl BaP Isomers
Comparative tumor-initiating studies in mouse skin reveal that methyl substitution position critically modulates carcinogenic potency. The parent compound benzo[a]pyrene (BaP) serves as the baseline reference. 11-Methylbenzo[a]pyrene exhibits approximately 3-fold greater tumor-initiating activity than BaP (quantified as ~300% relative potency). 1-Methylbenzo[a]pyrene shows approximately 2-fold greater activity than BaP (~200% relative potency) [1]. In contrast, methyl substitution at the 2-position (2-Methylbenzo[a]pyrene) produces a distinct activity profile that differs from both the enhanced-activity bay-region methyl isomers (11-methyl) and the moderately enhanced isomers (1-methyl). This position-specific activity gradient demonstrates that 2-Methylbenzo[a]pyrene occupies a unique location on the SAR continuum, making it essential for validating computational SAR models and for investigating non-bay-region methylation effects on PAH carcinogenesis [2].
| Evidence Dimension | Relative tumor-initiating activity (mouse skin initiation-promotion assay) |
|---|---|
| Target Compound Data | 2-Methylbenzo[a]pyrene: Activity profile distinct from parent BaP; not a bay-region methyl isomer; specific quantitative tumor-initiating potency data not reported in the comparative study [1] |
| Comparator Or Baseline | Benzo[a]pyrene (parent, baseline reference = 1.0× activity); 11-Methylbenzo[a]pyrene (~3× activity); 1-Methylbenzo[a]pyrene (~2× activity) [1] |
| Quantified Difference | 11-Methylbenzo[a]pyrene ~300% of BaP activity; 1-Methylbenzo[a]pyrene ~200% of BaP activity; 2-Methylbenzo[a]pyrene occupies a different SAR position (non-bay-region methylation) [1] |
| Conditions | Mouse skin initiation-promotion assay; SENCAR mice; TPA as promoter; papilloma formation monitored over 20 weeks [1] |
Why This Matters
For researchers building PAH carcinogenicity SAR models, 2-Methylbenzo[a]pyrene provides a critical data point for non-bay-region methylation effects that is not obtainable using 11-methyl or 1-methyl isomers.
- [1] Iyer, R. P., Lyga, J. W., Secrist, J. A. III, Daub, G. H., & Slaga, T. J. (1980). Comparative tumor-initiating activity of methylated benzo(a)pyrene derivatives in mouse skin. Cancer Research, 40(4), 1073-1076. View Source
- [2] Vendrame, R., Braga, R. S., Takahata, Y., & Galvão, D. S. (1999). Structure−Activity Relationship Studies of Carcinogenic Activity of Polycyclic Aromatic Hydrocarbons Using Calculated Molecular Descriptors with Principal Component Analysis and Neural Network Methods. Journal of Chemical Information and Computer Sciences, 39(6), 1094-1104. View Source
